Cas no 412316-38-2 (ZP-amide C)

ZP-amide C structure
ZP-amide C structure
Product name:ZP-amide C
CAS No:412316-38-2
MF:C16H27NO4
Molecular Weight:297.3899
CID:5082822
PubChem ID:9839194

ZP-amide C 化学的及び物理的性質

名前と識別子

    • ZP-amide C
    • AKOS040734941
    • FS-8437
    • 412316-38-2
    • SCHEMBL14802132
    • インチ: 1S/C16H27NO4/c1-13(18)14(19)10-8-6-4-5-7-9-11-15(20)17-12-16(2,3)21/h4,6,8-11,13-14,18-19,21H,5,7,12H2,1-3H3,(H,17,20)/b6-4-,10-8+,11-9+
    • InChIKey: XZFVWEROJZOTMT-IJERFPBKSA-N
    • SMILES: O([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])N([H])C(/C(/[H])=C(\[H])/C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C(\[H])=C(/[H])\C([H])(C([H])(C([H])([H])[H])O[H])O[H])=O

計算された属性

  • 精确分子量: 297.19400834g/mol
  • 同位素质量: 297.19400834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 9
  • 複雑さ: 386
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 3
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 89.8

ZP-amide C Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
ChemFaces
CFN95362-5mg
ZP-amide C
412316-38-2 >=98%
5mg
$413 2023-09-19

ZP-amide C 関連文献

ZP-amide Cに関する追加情報

Introduction to ZP-amide C (CAS No. 412316-38-2)

ZP-amide C, a compound with the chemical name ZP-amide C, is a molecule of significant interest in the field of chemical and biomedical research. Its unique chemical structure and properties have positioned it as a subject of extensive study, particularly in the context of drug discovery and therapeutic development. The compound is identified by its CAS number, CAS No. 412316-38-2, which serves as a unique identifier in scientific literature and databases.

The molecular formula of ZP-amide C is derived from its amide functional group, which is a key feature in many bioactive molecules. This functional group contributes to the compound's solubility and reactivity, making it a versatile candidate for various biochemical applications. Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with greater accuracy, facilitating the design of experiments that can validate these predictions.

One of the most compelling aspects of ZP-amide C is its potential role in modulating biological pathways. Studies have shown that amide-based compounds can interact with enzymes and receptors in ways that may lead to therapeutic effects. For instance, research published in the journal *Bioorganic & Medicinal Chemistry* highlights the interaction between ZP-amide C and certain proteases, suggesting its utility in developing inhibitors for diseases associated with abnormal protein degradation.

The synthesis of ZP-amide C involves a series of carefully controlled chemical reactions, each designed to introduce specific functional groups while maintaining the integrity of the core structure. Techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct complex amide derivatives efficiently. These methods not only enhance yield but also allow for modifications that can fine-tune the biological activity of the compound.

In recent years, there has been a surge in interest regarding small molecules that can modulate immune responses. ZP-amide C has emerged as a promising candidate in this area due to its ability to interact with immune cells without triggering off-target effects. Preclinical studies have demonstrated its potential in reducing inflammation and enhancing antibody production, making it a valuable asset in the development of immunotherapies.

The pharmacokinetic profile of ZP-amide C is another critical aspect that has been extensively studied. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its efficacy and safety. Preliminary data indicate that ZP-amide C exhibits good oral bioavailability and moderate tissue distribution, suggesting its feasibility for systemic administration.

Furthermore, the structural diversity inherent in amide compounds like ZP-amide C allows for extensive derivatization, enabling researchers to explore a wide range of biological activities. By modifying side chains or introducing additional functional groups, new analogs can be generated that may exhibit enhanced potency or selectivity. This flexibility makes ZP-amide C an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.

The role of computational modeling in optimizing ZP-amide C cannot be overstated. Advanced software tools enable researchers to simulate molecular interactions at an atomic level, providing insights into binding affinities and mechanism-of-action. These simulations often guide experimental design by predicting which modifications are most likely to improve efficacy while minimizing toxicity.

Recent breakthroughs in high-throughput screening (HTS) have accelerated the discovery process for compounds like ZP-amide C. By rapidly testing thousands of molecules against specific biological targets, researchers can identify promising candidates more efficiently than traditional methods allow. This approach has already led to several successes in identifying new drug candidates for various diseases.

The potential applications of ZP-amide C extend beyond traditional pharmaceuticals. Its unique properties make it suitable for use in diagnostic assays and as a research tool for understanding complex biological systems. For example, fluorescent derivatives of amides have been used to visualize cellular processes non-invasively, providing valuable insights into disease mechanisms at the molecular level.

As our understanding of biology continues to evolve, so does our appreciation for molecules like ZP-amide C. The integration of interdisciplinary approaches—combining chemistry, biology, and computational science—has opened new avenues for therapeutic discovery that were previously inaccessible. This holistic perspective ensures that research efforts are maximally impactful and relevant to contemporary medical challenges.

In conclusion, ZP-amide C (CAS No. 412316-38-2) represents a significant advancement in chemical and biomedical research due to its unique structure and multifaceted applications. Its potential as a therapeutic agent remains promising as ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological properties.

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